2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane
CAS No.: 1823377-09-8
Cat. No.: VC5819639
Molecular Formula: C9H15ClO2
Molecular Weight: 190.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1823377-09-8 |
|---|---|
| Molecular Formula | C9H15ClO2 |
| Molecular Weight | 190.67 |
| IUPAC Name | 3-(2-chloroethyl)-1,4-dioxaspiro[4.4]nonane |
| Standard InChI | InChI=1S/C9H15ClO2/c10-6-3-8-7-11-9(12-8)4-1-2-5-9/h8H,1-7H2 |
| Standard InChI Key | WZHUWUXPLOSZLR-UHFFFAOYSA-N |
| SMILES | C1CCC2(C1)OCC(O2)CCCl |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The core structure of 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane consists of a 1,4-dioxaspiro[4.4]nonane system, where two oxygen atoms bridge a spiro-fused bicyclic framework. The chloroethyl group (-CHCHCl) is appended to the dioxane ring, introducing a reactive halogen center. Key structural parameters include:
The spirocyclic arrangement imposes steric constraints that influence both reactivity and conformational flexibility.
Physicochemical Properties
While experimental data on physical properties (e.g., melting point, boiling point) remain limited, predictive models and analog comparisons provide insights:
| Property | Value/Estimate | Source |
|---|---|---|
| Molecular Weight | 190.67 g/mol | |
| Predicted Density | 1.18–1.25 g/cm³ | |
| Collision Cross Section | 139.0–149.9 Ų (varies by adduct) |
The compound’s polarity, derived from the ether oxygens and chloroethyl group, suggests moderate solubility in polar aprotic solvents like tetrahydrofuran or dichloromethane.
Synthetic Methodologies
One-Pot Synthesis via Iodobenzene Dichloride
A landmark approach for synthesizing α-chloroketone acetals, which are structurally related to 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane, involves iodobenzene dichloride (PhICl) in ethylene glycol with 4 Å molecular sieves . Although this method specifically targets α-chloroketone acetals, its principles are adaptable to spirocyclic systems:
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Reaction Setup:
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Mechanistic Pathway:
This method achieves yields exceeding 90% for analogous compounds, underscoring its efficiency .
Alternative Routes and Modifications
While direct synthesis data for 2-(2-Chloroethyl)-1,4-dioxaspiro[4.4]nonane are sparse, modifications of established spirocyclic syntheses are plausible:
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Cyclization of Diol Precursors: Ethylene glycol derivatives could undergo acid-catalyzed cyclization with chloroethyl-containing dihalides.
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Post-Functionalization: Introducing the chloroethyl group via nucleophilic substitution on preformed spiroketals.
Reactivity and Functionalization
Nucleophilic Substitution
The chloroethyl group’s primary chlorine atom is susceptible to nucleophilic attack, enabling transformations such as:
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Hydrolysis: Aqueous acidic or basic conditions yield hydroxyl or alkoxy derivatives.
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Amination: Reaction with amines produces ethylamino side chains.
Ring-Opening Reactions
Protonation of the dioxane oxygen can initiate ring-opening, particularly under acidic conditions. For example:
This reactivity parallels that of simpler dioxolanes and dioxanes .
Comparative Analysis with Structural Analogs
The compound’s uniqueness becomes evident when compared to related spirocyclic chlorides:
| Compound | Molecular Formula | Key Difference |
|---|---|---|
| 2-(Chloromethyl)-1,3-dioxolane | Smaller spiro ring (5-membered) | |
| 6-Chloro-1,4-dioxaspiro[4.5]decane | Expanded spiro ring (6-membered) |
The 1,4-dioxaspiro[4.4]nonane framework balances ring strain and stability, optimizing it for synthetic applications requiring rigid intermediates.
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